molecular formula C17H14N2O3S B5694709 N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B5694709
M. Wt: 326.4 g/mol
InChI Key: RSFJRPOPLMAPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide binds to the active site of PTP1B, preventing it from dephosphorylating its substrates. This leads to the activation of insulin signaling pathways, resulting in increased glucose uptake and improved glucose homeostasis. N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide also inhibits the activation of various pro-inflammatory signaling pathways, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It improves glucose tolerance and insulin sensitivity in animal models of diabetes, reduces inflammation in models of arthritis and colitis, and inhibits tumor growth in models of cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. It has also been shown to be highly specific for PTP1B, with minimal off-target effects. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of research is the investigation of the potential therapeutic applications of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in other diseases, such as obesity and cardiovascular disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in vivo.

Synthesis Methods

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with carbon disulfide to form a thiourea intermediate. This intermediate is then reacted with 2-bromobenzoic acid to form the final product, N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been optimized to produce high yields and purity, making it an attractive target for further research.

Scientific Research Applications

N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It acts as a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-21-14-9-5-3-7-12(14)18-17(23)19-16(20)15-10-11-6-2-4-8-13(11)22-15/h2-10H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJRPOPLMAPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

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